molecular formula C14H26N2O3 B594456 Tert-butyl 4-(2-hydroxycyclopentyl)piperazine-1-carboxylate CAS No. 1267023-34-6

Tert-butyl 4-(2-hydroxycyclopentyl)piperazine-1-carboxylate

Cat. No.: B594456
CAS No.: 1267023-34-6
M. Wt: 270.373
InChI Key: RQLBIHRARSYBIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-(2-hydroxycyclopentyl)piperazine-1-carboxylate is an organic compound also known as Boc-piperazine hydroxide. Its structure contains an N-tert-butoxycarbonyl (Boc) protecting group and a 2-hydroxycyclopentyl substituent. This compound is a colorless to light yellow crystal or powder with good solubility. It is stable at room temperature but will gradually turn yellow and decompose when exposed to air in the dark .

Preparation Methods

Tert-butyl 4-(2-hydroxycyclopentyl)piperazine-1-carboxylate can be synthesized through various methods. The commonly used preparation method involves the reaction of 1-hydroxy-4-(2-hydroxycyclopentyl)piperazine with tert-butyl chloroformate (BOC-ON) under alkaline conditions. The specific reaction conditions can be adjusted according to experimental requirements .

Chemical Reactions Analysis

Tert-butyl 4-(2-hydroxycyclopentyl)piperazine-1-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents.

    Substitution: Substitution reactions can occur, especially at the piperazine ring. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various solvents.

Scientific Research Applications

Tert-butyl 4-(2-hydroxycyclopentyl)piperazine-1-carboxylate is mainly used in chemical research and organic synthesis. It serves as a Boc protecting group to protect the amino group and prevent unnecessary reactions. Additionally, it is an important intermediate in the synthesis of natural products, drugs, and other organic compounds .

Mechanism of Action

The mechanism of action of Tert-butyl 4-(2-hydroxycyclopentyl)piperazine-1-carboxylate involves its role as a protecting group in organic synthesis. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Comparison with Similar Compounds

Tert-butyl 4-(2-hydroxycyclopentyl)piperazine-1-carboxylate can be compared with other similar compounds, such as:

Properties

IUPAC Name

tert-butyl 4-(2-hydroxycyclopentyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O3/c1-14(2,3)19-13(18)16-9-7-15(8-10-16)11-5-4-6-12(11)17/h11-12,17H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQLBIHRARSYBIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2CCCC2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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